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molecular formula C10H22OSi B8766429 1-Trimethylsilylmethylcyclohexanol

1-Trimethylsilylmethylcyclohexanol

Cat. No. B8766429
M. Wt: 186.37 g/mol
InChI Key: LWZOXVQMYFPPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06780563B2

Procedure details

A flask was charged with 27.9 g of magnesium and 250 ml of THF, to which a solution of 135 g of chloromethyltrimethylsilane diluted with 150 ml of THF was added dropwise at 50° C. The addition was followed by one hour of stirring at 65° C., after which 98.1 g of cyclohexanone was added dropwise below 20° C. After one hour of stirring at room temperature, an aqueous solution of ammonium chloride was added for hydrolysis. This was followed by ordinary post-treatments. Upon vacuum distillation, there was obtained 141.6 g (yield 76%) of 1-trimethylsilylmethylcyclohexanol.
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
98.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Cl[CH2:3][Si:4]([CH3:7])([CH3:6])[CH3:5].[C:8]1(=[O:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[Cl-].[NH4+]>C1COCC1>[CH3:5][Si:4]([CH2:3][C:8]1([OH:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)([CH3:7])[CH3:6] |f:3.4|

Inputs

Step One
Name
Quantity
27.9 g
Type
reactant
Smiles
[Mg]
Name
Quantity
135 g
Type
reactant
Smiles
ClC[Si](C)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
98.1 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
of stirring at 65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 50° C
ADDITION
Type
ADDITION
Details
The addition
STIRRING
Type
STIRRING
Details
After one hour of stirring at room temperature
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
Upon vacuum distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](C)(C)CC1(CCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 141.6 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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